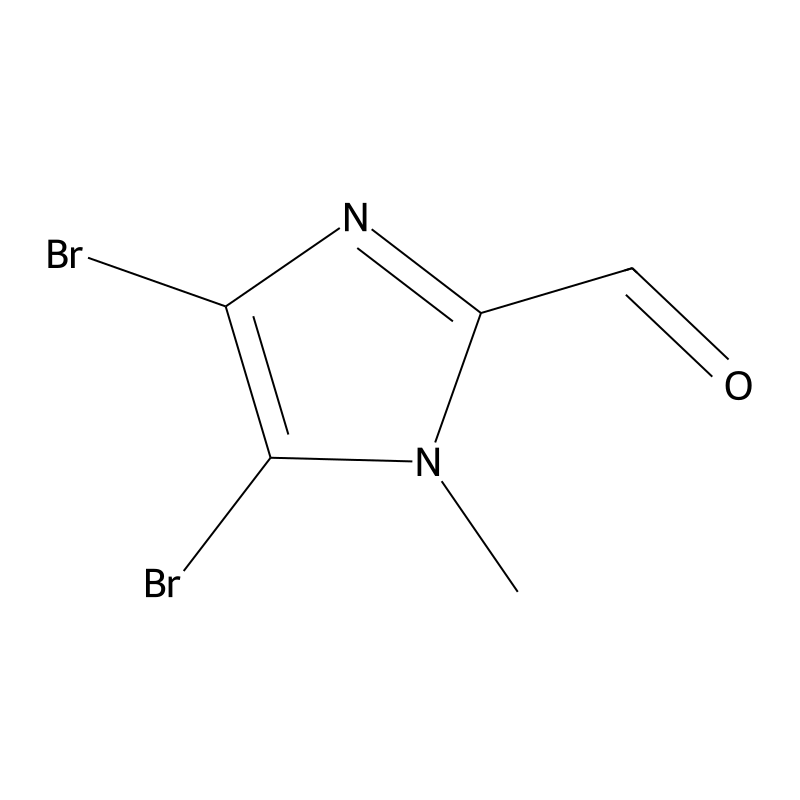

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Potential Applications:

While the specific research applications of 4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde are limited, its structure suggests potential in various areas:

- Medicinal Chemistry: The imidazole ring is a common pharmacophore found in various drugs. The presence of bromine atoms and a formyl group could contribute to potential biological activities, prompting investigation for its medicinal properties.

- Organic Synthesis: The bromo substituents can participate in various substitution reactions, allowing the molecule to serve as a building block for the synthesis of more complex molecules with desired functionalities.

- Material Science: The aromatic character and functional groups could be explored for potential applications in material science, such as the development of novel polymers or functional materials [].

4,5-Dibromo-1-methyl-1H-imidazole-2-carbaldehyde is an organic compound characterized by its unique structure, which includes a five-membered imidazole ring substituted with two bromine atoms and an aldehyde functional group. Its molecular formula is C₅H₄Br₂N₂O, and it has a molecular weight of approximately 267.92 g/mol. The compound typically appears as a crystalline solid with a melting point ranging from 167 to 169 °C . It is classified as an irritant and should be handled with care in laboratory settings.

- Nucleophilic Addition: The aldehyde can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution: The bromine atoms on the imidazole ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

- Condensation Reactions: The aldehyde group can react with amines or other nucleophiles to form imines or related compounds.

These reactions enable the compound to serve as a versatile intermediate in organic synthesis.

Research indicates that 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde exhibits biological activity that may be relevant in pharmacological contexts. Notably, it has been studied for its potential antimicrobial properties. The presence of bromine atoms is often associated with increased biological activity due to their ability to enhance lipophilicity and facilitate membrane penetration.

In addition, compounds containing imidazole rings are known for their roles in various biological systems, including enzyme catalysis and as components of pharmaceuticals.

Several methods have been developed for synthesizing 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde:

- Bromination of Imidazole Derivatives: Starting from 1-methylimidazole, bromination can be achieved using bromine or N-bromosuccinimide in suitable solvents.

- Formylation Reactions: The introduction of the aldehyde group can be accomplished through formylation methods such as the Vilsmeier-Haack reaction, where an imidazole derivative reacts with phosphorus oxychloride and dimethylformamide.

- One-Pot Synthesis: Recent advancements have introduced one-pot synthesis strategies that combine bromination and formylation steps to streamline the production process.

These methods highlight the compound's accessibility for research and industrial applications.

Interaction studies involving 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde focus primarily on its reactivity with biological targets. Investigations into its binding affinity with enzymes or receptors can provide insights into its potential therapeutic applications. Additionally, studies examining its interactions with other small molecules may reveal synergistic effects or enhanced biological activity.

Several compounds share structural similarities with 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde, including:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4,5-Dibromo-1H-imidazole | Imidazole derivative | Contains two bromine substituents |

| 4-Methyl-1H-imidazole | Imidazole derivative | Lacks halogen substituents |

| 2-Carbaldehyde derivatives of imidazoles | Aldehyde functionalized | Varying substituents on the imidazole ring |

| 4-Bromo-1-methyl-1H-imidazole | Imidazole derivative | Contains only one bromine substituent |

The uniqueness of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde lies in its dual bromination and aldehyde functionality, which enhances its reactivity and potential biological activity compared to similar compounds. This makes it particularly valuable in synthetic chemistry and medicinal research contexts.

Laboratory-Scale Synthetic Routes

Bromination Strategies for Imidazole Ring Functionalization

The introduction of bromine atoms at the 4 and 5 positions of the imidazole ring represents a critical step in the synthesis of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde. Multiple bromination strategies have been developed to achieve selective dibromination of methylated imidazole precursors. The most widely employed approach utilizes elemental bromine in organic solvents, where the bromination of 1-methyl-2-nitroimidazole in 1,4-dioxane provides access to both 4-bromo and 5-bromo isomers as intermediates. This method requires careful control of reaction conditions, as the bromination reaction proceeds through electrophilic aromatic substitution mechanisms where the electron density distribution in the imidazole ring determines the regioselectivity of halogenation.

Alternative bromination protocols employ N-bromosuccinimide as a milder brominating agent, particularly effective for controlled monobromination steps that can be sequentially applied to achieve dibromination. The use of bromide-bromate couples in aqueous media has emerged as an environmentally friendly approach, where in-situ acid activation generates reactive bromine species that effectively brominate electron-rich heterocycles under mild conditions. This method demonstrates particular utility for substrates containing electron-donating substituents, providing good yields without requiring organic solvents or catalysts.

Kinetic studies of bromination reactions have revealed that imidazole derivatives exhibit rapid reaction rates with both molecular bromine and N-bromosuccinimide, requiring specialized techniques such as hydrodynamic voltammetry to monitor reaction progress. The comparative kinetic data indicates that molecular bromine provides faster bromination rates compared to N-bromosuccinimide, attributed to the enhanced electrophilicity of the bromine molecule in aqueous solution. The specific reaction rates determined through these studies support second-order kinetics, with the bromination occurring preferentially at sterically unhindered positions on the imidazole ring.

Formylation Techniques at C2 Position

The introduction of the aldehyde functional group at the 2-position of dibrominated imidazole intermediates typically employs the Vilsmeier-Haack reaction as the method of choice. This transformation utilizes a mixture of phosphorus oxychloride and dimethylformamide to generate a substituted chloroiminium ion, commonly referred to as the Vilsmeier reagent. The mechanism proceeds through electrophilic attack of the Vilsmeier reagent at the electron-rich 2-position of the imidazole ring, followed by hydrolytic workup to reveal the aldehyde functionality.

The Vilsmeier-Haack reaction has proven particularly effective for formylating halogenated imidazole derivatives, where the electron-withdrawing nature of the bromine substituents modulates the reactivity of the heterocyclic system. Recent developments in Vilsmeier methodology have demonstrated that the reaction conditions can be optimized for specific substrate classes, with temperature control and reagent stoichiometry playing crucial roles in determining reaction efficiency and selectivity. The preparation of the Vilsmeier-Haack reagent is typically carried out by mixing phosphorus oxychloride and dimethylformamide at 0-5 degrees Celsius, ensuring proper formation of the active electrophilic species.

Alternative formylation strategies include the direct conversion of imidazolium salts to corresponding aldehyde derivatives through oxidative processes. Treatment of appropriately substituted imidazolium salts with commercial bleach leads to effective oxidation at the 2-position, providing a complementary route to traditional Vilsmeier conditions. This approach offers advantages in terms of operational simplicity and the use of readily available reagents, though it may require optimization for heavily substituted imidazole systems.

Regioselectivity Control in Di-Substituted Imidazole Derivatives

Achieving precise regioselectivity in the synthesis of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde requires careful consideration of the electronic properties of the imidazole ring and the directing effects of existing substituents. The nitrogen atoms in the imidazole ring create distinct electronic environments at different carbon positions, with the 2-position being particularly susceptible to electrophilic attack when appropriate activating conditions are employed. Studies on related disubstituted imidazole systems have revealed that the presence of electron-withdrawing groups can significantly influence the regioselectivity of subsequent functionalization reactions.

The mechanistic rationale for observed regioselectivity patterns in imidazole arylation provides insights applicable to bromination and formylation processes. In the presence of carbonate or carboxylate bases, carbon-hydrogen activation occurs via ligand-assisted palladation mechanisms, where the 5-position is preferred due to stabilization by the inductive effect of the 1-nitrogen atom. Conversely, palladation at the 4-position is disfavored by electronic repulsion between nitrogen lone pairs and the developing carbon-metal bond. These principles extend to other electrophilic substitution reactions, including bromination processes.

Regioselective synthesis approaches have been developed that utilize protecting group strategies to control substitution patterns. The synthesis of 1,2,5-trisubstituted imidazoles through reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals demonstrates highly regioselective outcomes, with ratios of 1,2,5:1,2,4-imidazolecarboxaldehydes ranging from 85:15 to 100:0. These methodologies provide precedent for achieving similar selectivity in the preparation of dibrominated aldehyde derivatives.

Industrial-Scale Production Optimization

Continuous Flow Reactor Applications

The implementation of continuous flow reactor technology for the synthesis of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde offers significant advantages in terms of reaction control, safety, and scalability. Continuous-flow processes enable precise temperature and residence time control, which is particularly important for bromination reactions that can suffer from over-bromination or undesired side reactions under batch conditions. Recent developments in flow chemistry have demonstrated the successful application of microreactor technology for the synthesis of complex imidazole derivatives, where immobilized catalysts provide enhanced efficiency and selectivity.

The use of microreactors containing immobilized ruthenium catalysts has been successfully applied to construct fused imidazole derivatives through photo-induced processes. While this specific application focuses on decarboxylative annulation reactions, the principles of microreactor design and catalyst immobilization are directly applicable to bromination and formylation processes required for the target compound. The polydimethylsiloxane microreactor format enables excellent heat and mass transfer characteristics, resulting in significantly reduced reaction times compared to traditional batch protocols.

Flow reactor designs for halogenation processes must account for the corrosive nature of brominating reagents and the need for precise stoichiometric control. The development of specialized flow reactor materials and designs has enabled the safe handling of elemental bromine and related species in continuous processes. Temperature control becomes particularly critical in flow systems, where the rapid heat generation from exothermic bromination reactions can lead to temperature spikes that compromise selectivity or safety.

Catalytic System Development for Large-Scale Bromination

The development of efficient catalytic systems for large-scale bromination processes focuses on enhancing both the rate and selectivity of halogenation reactions while minimizing waste generation. Recent advances in electrochemical bromination using vacancy-rich cobalt oxide catalysts demonstrate the potential for environmentally friendly bromination processes that utilize sodium bromide as the bromine source. The introduction of oxygen vacancies onto cobalt oxide surfaces greatly enhances the activity and selectivity of bromine evolution reactions by optimizing bromine intermediate adsorption and desorption processes.

Electrochemical bromination systems offer several advantages for industrial-scale production, including the elimination of hazardous bromine gas handling and the ability to generate bromine species in-situ at the point of use. The use of cheap sodium bromide as the bromine source provides significant cost advantages compared to traditional approaches that rely on elemental bromine or specialized brominating reagents. These systems can achieve high yields for the bromination of bioactive molecules and pharmaceuticals under ambient conditions, making them particularly suitable for industrial applications.

Catalytic system optimization requires consideration of catalyst stability, regeneration protocols, and long-term performance under continuous operation conditions. The development of heterogeneous catalysts that can be easily separated and recycled represents a key factor in the economic viability of industrial bromination processes. Research into catalyst support materials and active site design continues to drive improvements in both activity and durability of bromination catalysts.

Bromine Substitution Chemistry

The chemical reactivity of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde is fundamentally governed by the electronic properties of the imidazole ring system and the influence of the electron-withdrawing bromine substituents. The presence of two bromine atoms at the 4 and 5 positions significantly modulates the electronic distribution within the heterocyclic framework, creating distinct reactivity patterns that differ markedly from unsubstituted imidazole derivatives [1] [2].

Electrophilic substitution reactions on the imidazole ring proceed through mechanisms that are inherently different from those observed in benzene or pyrrole systems. The imidazole ring exhibits reduced reactivity toward electrophilic aromatic substitution compared to pyrrole, but maintains greater reactivity than benzene due to the presence of nitrogen lone pairs that contribute to the aromatic π-electron system [2]. The electron density distribution in imidazole shows that the C4 and C5 positions possess higher electron densities, making them susceptible to electrophilic attack, while the C2 position exhibits lower electron density and becomes more amenable to nucleophilic substitution [1].

The bromine substituents in 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde function as powerful electron-withdrawing groups through both inductive and resonance effects. This electronic perturbation creates a significant activation of the brominated carbons toward nucleophilic displacement reactions. The electron-withdrawing nature of the bromine atoms enhances the electrophilicity of adjacent carbon centers, facilitating cross-coupling reactions and nucleophilic substitution processes [3] [4].

Kinetic studies examining bromination reactions of imidazole derivatives have revealed that these heterocycles exhibit rapid reaction rates with molecular bromine and N-bromosuccinimide. The reaction kinetics follow second-order behavior, with bromination occurring preferentially at sterically unhindered positions on the imidazole ring. Molecular bromine demonstrates faster bromination rates compared to N-bromosuccinimide, attributed to the enhanced electrophilicity of the bromine molecule in solution .

The regioselectivity of bromine substitution reactions is governed by the electronic properties of the imidazole ring and the directing effects of existing substituents. Studies on related disubstituted imidazole systems have demonstrated that electron-withdrawing groups significantly influence the regioselectivity of subsequent functionalization reactions. The mechanistic rationale for observed regioselectivity patterns indicates that carbon-hydrogen activation occurs via ligand-assisted palladation mechanisms, where the 5-position is preferred due to stabilization by the inductive effect of the 1-nitrogen atom .

Aldehyde Group Reactivity Patterns

The aldehyde functional group in 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde exhibits characteristic nucleophilic addition reactivity patterns that are modulated by the electron-withdrawing effects of the bromine substituents and the imidazole ring system. The carbonyl carbon displays enhanced electrophilicity due to the combined electron-withdrawing influence of the bromines and the heterocyclic framework [6] [7].

Nucleophilic addition reactions to the aldehyde group proceed through the standard mechanism involving initial nucleophilic attack at the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. The presence of bromine substituents enhances the electrophilicity of the carbonyl carbon through inductive electron withdrawal, leading to increased reaction rates with nucleophilic species [6].

Recent computational and experimental investigations have demonstrated that imidazole-2-carboxaldehyde derivatives exhibit reduced reactivity toward nucleophilic addition of water and alcohols compared to other heteroaryl aldehydes. This reduced reactivity is attributed to the unique electronic environment created by the imidazole ring system, which can stabilize the carbonyl group through resonance interactions [7]. The formation of gem-diols and hemiacetals from imidazole aldehydes requires specific reaction conditions and is particularly favored in protic solvents.

The aldehyde group also participates in characteristic reactions such as condensation processes, oxidation to carboxylic acids, and reduction to primary alcohols. The electron-withdrawing bromine substituents modulate these reactions by affecting the electron density at the carbonyl carbon and influencing the stability of reaction intermediates [8] [9].

Cross-Coupling Reaction Applications

Suzuki-Miyaura Coupling at C4/C5 Positions

The Suzuki-Miyaura cross-coupling reaction represents one of the most powerful methods for functionalizing the brominated positions of 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde. The bromine substituents at the 4 and 5 positions serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, enabling the construction of carbon-carbon bonds with a wide variety of organoborane nucleophiles [3] [4].

The success of Suzuki-Miyaura coupling with dibrominated imidazole substrates requires careful selection of catalyst systems and reaction conditions. Recent methodological developments have demonstrated that unprotected imidazole halides can participate effectively in cross-coupling reactions when appropriate precatalysts and ligands are employed. The use of specialized palladium precatalysts such as P1 or P2, combined with bulky phosphine ligands like XPhos or SPhos, has proven particularly effective for these challenging substrates [3].

The mechanism of Suzuki-Miyaura coupling with imidazole bromides involves the standard three-step catalytic cycle: oxidative addition of the aryl bromide to palladium(0), transmetallation with the organoborane partner, and reductive elimination to form the carbon-carbon bond. However, imidazole substrates present unique challenges due to their ability to coordinate to palladium and potentially inhibit catalytic turnover. Mechanistic studies have revealed that imidazoles can form stable complexes with palladium that serve as catalyst resting states, requiring excess boronic acid to shift the equilibrium toward productive catalysis [3].

The substrate scope for Suzuki-Miyaura coupling of dibrominated imidazoles encompasses a broad range of aryl and heteroaryl boronic acids. Electron-rich boronic acids generally couple more readily than electron-deficient partners, while heteroaryl boronic acids may require specialized conditions. The coupling can proceed selectively at one bromine position under controlled conditions, or both positions can be functionalized sequentially or simultaneously depending on the reaction conditions and boronic acid stoichiometry [4].

Temperature and solvent effects play crucial roles in determining the efficiency and selectivity of these coupling reactions. Typical reaction conditions involve heating to 60-100°C in mixed aqueous-organic solvent systems such as dioxane/water. The use of appropriate bases, commonly K₃PO₄ or Cs₂CO₃, is essential for efficient transmetallation and product formation [3] [4].

Redox Transformation Chemistry

Aldehyde Oxidation to Carboxylic Acid Derivatives

The aldehyde functional group in 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde readily undergoes oxidation to form the corresponding carboxylic acid derivative under a variety of reaction conditions. This transformation represents a fundamental redox process that is facilitated by the inherent reactivity of the aldehyde function toward oxidizing agents [8] [13] [14].

Aldehydes are generally more susceptible to oxidation compared to other carbonyl-containing functional groups due to the presence of an abstractable hydrogen atom adjacent to the carbonyl carbon. This structural feature enables aldehydes to participate in oxidation reactions through hydrogen abstraction mechanisms, leading to the formation of carboxylic acid products [15] [16].

Potassium permanganate serves as one of the most powerful and commonly employed oxidizing agents for aldehyde oxidation. Under basic aqueous conditions, permanganate rapidly converts aldehydes to carboxylic acids through a mechanism involving multiple electron transfer steps. The reaction proceeds efficiently at room temperature or with mild heating, and the distinctive color change from purple to brown serves as a convenient indicator of reaction progress [8] [13].

Chromium-based oxidizing agents, including potassium dichromate and chromic acid, provide alternative methods for aldehyde oxidation. These reagents typically require acidic reaction conditions and elevated temperatures to achieve complete conversion. The mechanism involves coordination of the aldehyde to chromium followed by hydride abstraction and electron transfer processes [8] [13].

Tollens reagent, consisting of silver nitrate in aqueous ammonia, offers a mild and selective method for aldehyde oxidation. This reagent is particularly useful for analytical purposes due to the characteristic silver mirror formation that accompanies aldehyde oxidation. The reaction proceeds under basic conditions at room temperature and provides a clean conversion to the carboxylic acid product [14] [15].

Atmospheric oxygen can also promote the slow oxidation of aldehydes through autoxidation mechanisms involving radical chain processes. This reaction is typically undesired in synthetic applications but can be significant for long-term storage stability considerations. The presence of electron-withdrawing substituents, such as the bromine atoms in the target compound, can modulate the rate of autoxidation through electronic effects [17].

Controlled Reduction Pathways

The aldehyde group in 4,5-dibromo-1-methyl-1H-imidazole-2-carbaldehyde can be selectively reduced to the corresponding primary alcohol through carefully controlled reduction conditions. This transformation provides access to alcohol derivatives while preserving the bromine substituents for subsequent functionalization reactions [9] [18] [19].

Sodium borohydride represents the most commonly employed reducing agent for aldehyde reduction due to its mild reactivity profile and excellent functional group tolerance. This reagent selectively reduces aldehydes and ketones to the corresponding alcohols without affecting other sensitive functional groups such as esters or amides. The reaction proceeds through nucleophilic hydride addition to the carbonyl carbon, followed by protonation to yield the alcohol product [18] [19].

The mechanism of sodium borohydride reduction involves initial coordination of the hydride ion to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, either from the reaction medium or during aqueous workup, completes the reduction process. The mild nature of this reagent makes it particularly suitable for substrates containing sensitive functional groups or heterocyclic systems [19] [20].

Lithium aluminum hydride provides a more powerful reducing agent that can accomplish aldehyde reduction under anhydrous conditions. While this reagent exhibits broader reactivity toward various carbonyl-containing functional groups, its use requires more stringent reaction conditions due to its high reactivity with protic solvents. The enhanced reducing power of lithium aluminum hydride can be advantageous for sterically hindered or electronically deactivated aldehydes [21] [22].

Catalytic hydrogenation offers an alternative approach for aldehyde reduction using hydrogen gas in the presence of metal catalysts such as palladium, platinum, or nickel. This method can achieve high selectivity for carbonyl reduction while potentially leaving other functional groups intact. However, the presence of aromatic systems and halogen substituents requires careful catalyst selection to avoid competing reduction pathways [23] [20].

Controlled reduction conditions are essential for achieving selective aldehyde reduction while preserving the bromine substituents. The choice of reducing agent, solvent system, temperature, and reaction time all influence the selectivity and efficiency of the transformation. Mild reducing agents such as sodium borohydride are generally preferred to minimize the risk of competing reactions or over-reduction [19] [20].